3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
CAS No.: 2034587-85-2
Cat. No.: VC7398538
Molecular Formula: C17H18FNO2S
Molecular Weight: 319.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034587-85-2 |
|---|---|
| Molecular Formula | C17H18FNO2S |
| Molecular Weight | 319.39 |
| IUPAC Name | 3-fluoro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzamide |
| Standard InChI | InChI=1S/C17H18FNO2S/c1-21-14-7-6-12(11-13(14)18)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20) |
| Standard InChI Key | PHTIXSNQNBURLN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3)F |
Introduction
Chemical Structure and Nomenclature
3-Fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide belongs to the benzamide class, featuring a benzoyl group substituted with fluorine at position 3 and methoxy at position 4. The amide nitrogen is bonded to a 1-(thiophen-2-yl)cyclopentyl moiety, creating a sterically demanding tertiary amide structure. The IUPAC name systematically describes this arrangement:
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Benzamide core: A benzene ring with a carboxamide group (-CONH2).
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Substituents:
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Fluoro (-F) at position 3.
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Methoxy (-OCH3) at position 4.
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N-linked 1-(thiophen-2-yl)cyclopentyl group.
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The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) and cyclopentyl group introduce conformational rigidity, potentially influencing binding interactions in biological systems .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H19FNO2S |
| Molecular Weight | 348.41 g/mol |
| Hybridization | sp3 (cyclopentyl) and sp2 (benzene, thiophene) |
| Aromatic Systems | Benzene, thiophene |
Synthesis and Manufacturing
The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide likely follows a multi-step sequence, as seen in analogous benzamide derivatives :
Step 1: Preparation of 3-Fluoro-4-Methoxybenzoic Acid
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Starting Material: 3-Fluoro-4-methoxybenzaldehyde.
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Oxidation: Using KMnO4 or CrO3 under acidic conditions to yield the carboxylic acid.
Step 2: Synthesis of 1-(Thiophen-2-Yl)Cyclopentylamine
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Cyclopentylamine Modification:
Step 3: Amide Coupling
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Reagents: EDCl/HOBt or HATU for activating the carboxylic acid.
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Conditions: Stirred in DMF or DCM at 0–25°C for 12–24 hours .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | KMnO4, H2SO4, 80°C, 6h | 72–85 |
| 2 | NaBH3CN, MeOH, rt, 18h | 65–78 |
| 3 | EDCl, HOBt, DCM, 0°C → rt, 24h | 58–70 |
Physicochemical Properties
While experimental data for this compound is scarce, predictions can be made based on structural analogs :
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Solubility: Low aqueous solubility due to hydrophobic cyclopentyl and thiophene groups. Soluble in DMSO (∼15 mg/mL) and DCM.
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Melting Point: Estimated 180–190°C (similar to N-cyclopentyl-3-fluoro-4-methoxyaniline derivatives) .
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Stability: Stable under inert conditions but susceptible to hydrolysis in strong acids/bases due to the amide bond.
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 3.2 ± 0.3 |
| pKa | 9.8 (amide NH) |
| Hydrogen Bond Donors | 1 |
Biological Activity and Mechanism
Benzamide derivatives are explored for their bioactivity, particularly as enzyme inhibitors or receptor modulators :
Anti-Inflammatory Applications
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Patent US9415037B2 highlights cyclopropanecarboxamide derivatives as inhibitors of inflammatory cytokines . The cyclopentyl-thiophene group may similarly interfere with NF-κB signaling.
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
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NMR:
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IR: Peaks at 1650 cm−1 (amide C=O stretch) and 1240 cm−1 (C-F).
Applications and Future Directions
Current research priorities include:
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Drug Development: Optimizing bioavailability via prodrug strategies (e.g., esterification of the methoxy group).
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Materials Science: Exploiting thiophene’s conjugated π-system for organic semiconductors.
Table 4: Research and Development Priorities
| Area | Objective |
|---|---|
| Medicinal Chemistry | Improve selectivity for kinase targets |
| Synthetic Chemistry | Develop greener catalytic coupling methods |
| Pharmacology | Assess in vivo toxicity and pharmacokinetics |
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